4-(Tert-butylsulfanyl)-3,5-difluoroaniline
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Overview
Description
Compounds with a tert-butylsulfanyl group are often used in various chemical reactions due to their reactivity . They are typically used as intermediates in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of tert-butylsulfanyl compounds often involves the reaction of a tert-butylthiol with a suitable electrophile . The exact method would depend on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . The exact structure would depend on the specific compound.Chemical Reactions Analysis
Tert-butylsulfanyl compounds are often involved in various chemical reactions. For example, they can undergo oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as melting point, boiling point, density, and solubility can be determined experimentally . These properties are influenced by the molecular structure of the compound .Scientific Research Applications
Asymmetric Synthesis
One significant application of related tert-butylsulfanyl compounds is in the field of asymmetric synthesis. Tert-butanesulfinamide, a closely related compound, has been extensively utilized for the asymmetric synthesis of amines. It acts as a versatile intermediate for generating a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines, showcasing its utility in synthesizing complex molecules with pharmaceutical potential (Ellman, Owens, & Tang, 2002). Furthermore, the stereoselective synthesis of di- and monofluoromethylated vicinal ethylenediamines using di- and monofluoromethyl sulfones demonstrates the adaptability of tert-butylsulfanyl derivatives in creating chiral building blocks for pharmaceutical synthesis (Liu, Li, & Hu, 2007).
Fluorination Chemistry
Another area of interest is the fluorination chemistry involving tert-butylsulfanyl derivatives. The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) as a deoxofluorinating agent highlights the importance of tert-butylsulfanyl groups in synthesizing fluorinated compounds, which are crucial in drug discovery due to the unique properties conferred by fluorine atoms (Umemoto, Singh, Xu, & Saito, 2010). This compound exhibits high thermal stability and resistance to aqueous hydrolysis, making it an excellent candidate for safe and efficient fluorination reactions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butylsulfanyl-3,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NS/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWULSPLNBCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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